3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
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Description
3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide is a useful research compound. Its molecular formula is C23H19NO4 and its molecular weight is 373.408. The purity is usually 95%.
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Biological Activity
The compound 3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its synthesis, biological activities, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H19N3O4, with a molecular weight of 389.4 g/mol. Its IUPAC name is N-(furan-2-ylmethyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide. The structure incorporates a furan ring, a chromene moiety, and an amide linkage, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H19N3O4 |
Molecular Weight | 389.4 g/mol |
IUPAC Name | N-(furan-2-ylmethyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI Key | AZEBMSLKWAUHHS-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent coupling reactions. The key steps include:
- Oxadiazole Formation : Cyclization of appropriate hydrazides with carboxylic acids under dehydrating conditions.
- Furan Attachment : Introduction via Friedel-Crafts acylation.
- Amide Bond Formation : Coupling the oxadiazole and furan intermediates using reagents like EDCI or DCC in the presence of a base.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing furan and oxadiazole moieties have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The structure activity relationship (SAR) indicates that modifications in the phenyl substituents can enhance cytotoxicity against these cell lines .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Cholinesterases : Compounds with similar scaffolds have demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10 to 30 µM .
- Cyclooxygenase Enzymes : In vitro studies suggest that related compounds exhibit dual inhibitory effects on COX-1 and COX-2 enzymes, which are crucial targets in inflammation and pain management .
The proposed mechanism of action for this class of compounds involves:
- Interaction with Enzymes : The oxadiazole moiety may interact with specific enzyme active sites through hydrogen bonding or π-stacking interactions.
- Antioxidant Activity : The presence of electron-withdrawing groups enhances the ability to scavenge free radicals, contributing to its potential as an antioxidant agent .
Case Studies
Several studies have investigated the biological activity of derivatives related to this compound:
-
Study on Anticancer Properties : A recent study reported that furochromone derivatives showed IC50 values as low as 5 µM against MCF-7 cells, indicating potent anticancer activity .
Compound Cell Line IC50 (µM) Compound A MCF-7 5 Compound B Hek293-T 10 - Enzyme Inhibition Study : Another study highlighted that certain derivatives exhibited selective inhibition against AChE with an IC50 value of approximately 19 µM, showcasing their potential in treating neurodegenerative diseases .
Properties
IUPAC Name |
3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxochromen-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-15-2-4-16(5-3-15)20-11-8-19(27-20)9-12-22(25)24-18-7-10-21-17(14-18)6-13-23(26)28-21/h2-8,10-11,13-14H,9,12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSTYBGAOBKDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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